1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products it forms.Physical And Chemical Properties Analysis
This includes properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its spectral properties.Scientific Research Applications
Polyurethane Synthesis and Characterization
Polyurethanes with pendant hydroxyl groups have been synthesized from polycondensation reactions involving monomers like phenoxycarbonyloxymethyl ethylene carbonate with diamines. These polymers contain both primary and secondary hydroxyl groups, indicating amorphous materials with varying glass transition temperatures based on the methylene groups between urethane groups. This research highlights the potential for creating advanced materials with tailored properties for specific applications (Ubaghs, Fricke, Keul, & Höcker, 2004).
Enzymatic Catalysis in Polymer Chemistry
The enzymatic oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase in the presence of cyclodextrin demonstrates the role of biocatalysis in polymer chemistry. This method achieves oligomerization at room temperature, showcasing an environmentally friendly approach to polymer synthesis (Pang, Ritter, & Tabatabai, 2003).
Self-Healing Hydrogels
Research into dynamically restructuring pH-responsive hydrogels, employing covalent chemistry between phenylboronic acid and cis-diol modified poly(ethylene glycol) macromonomers, has led to the development of self-healing hydrogels. These hydrogels demonstrate controlled and glucose-responsive release of proteins, along with shear-thinning behavior and rapid structural recovery, opening new avenues in biomedical engineering and drug delivery systems (Yesilyurt, Webber, Appel, Godwin, Langer, & Anderson, 2015).
Phase Organization in Polyurethanes
The study of phase organization in segmented polyurethanes with different intersegment compatibilities has significant implications for biomedical applications. This research provides insights into the demixing of hard and soft segments in multiblock polyurethanes, which is crucial for designing materials with specific mechanical and biological properties (Hernández, Weksler, Padsalgikar, Choi, Angelo, Lin, Xu, Siedlecki, & Runt, 2008).
Enantioselective Hydrogenation
The enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess showcases the application of catalysis in producing high-purity chemical compounds. This process highlights the importance of reaction conditions, such as temperature, in achieving desired outcomes, which has implications for pharmaceutical synthesis and fine chemical production (Meng, Zhu, & Zhang, 2008).
Safety And Hazards
This involves detailing any risks associated with handling or exposure to the compound, including its toxicity, flammability, and any precautions that should be taken when working with it.
Future Directions
This could include potential applications for the compound, areas where further research is needed, or ways in which its synthesis or use could be improved.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13(8-9-14)11(15)12-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKDYAKOQWQTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.